molecular formula C5H5BrN2O B112420 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 287917-96-8

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No. B112420
CAS RN: 287917-96-8
M. Wt: 189.01 g/mol
InChI Key: KGIYMMPLYIITLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and the SMILES string CN1C=C(Br)C(C=O)=N1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrazole derivatives in general have been known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 189.01 . The compound’s InChI code is 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and its SMILES string is CN1C=C(Br)C(C=O)=N1 .

Scientific Research Applications

Synthesis of Heteroanellated Compounds

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates utility in synthesizing heteroanellated compounds. Neidlein and Schröder (1992) explored its reactions with dinucleophiles, leading to the formation of various compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings. These findings suggest its potential as a versatile reagent in organic synthesis (Neidlein & Schröder, 1992).

Crystal Structure Analysis

Xu and Shi (2011) focused on the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Their X-ray diffraction studies revealed specific structural characteristics, which are crucial for understanding the compound's chemical behavior and potential applications (Xu & Shi, 2011).

Antimicrobial Activity

Research by Sangani et al. (2012) indicates the relevance of pyrazole derivatives in antimicrobial applications. They synthesized new pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and screened them against various bacterial and fungal pathogens, highlighting the compound's potential in developing new antimicrobial agents (Sangani et al., 2012).

Pyrazoline Derivatives

The work by Loh et al. (2013) on synthesizing N-substituted pyrazolines, using related pyrazole compounds, underlines its importance in creating new chemical entities. These compounds have potential implications in medicinal chemistry and material sciences (Loh et al., 2013).

Photophysical Studies

Singh et al. (2013) conducted photophysical studies on a similar compound, revealing insights into its emission spectrum in various solvents. Such studies are crucial for applications in photochemistry and material sciences (Singh et al., 2013).

Synthesis and Biological Evaluation of Derivatives

Research by Hamed et al. (2020) on synthesizing and evaluating the biological activity of chitosan Schiff bases, derived from heteroaryl pyrazole derivatives, points to the compound's utility in bioactive material development (Hamed et al., 2020).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde are not detailed in the literature, research into pyrazole derivatives continues to be a vibrant field due to their wide range of biological applications .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause changes in the expression of genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the oxidative phosphorylation process by binding to specific sites on the enzymes involved . This binding can result in changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can cause significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including respiratory irritation and skin irritation . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is important for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, further influencing cellular processes and functions.

properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYMMPLYIITLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370820
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287917-96-8
Record name 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 6
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.